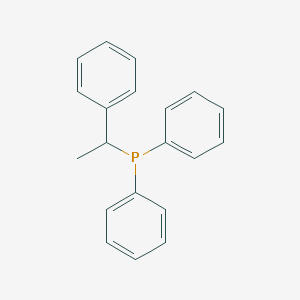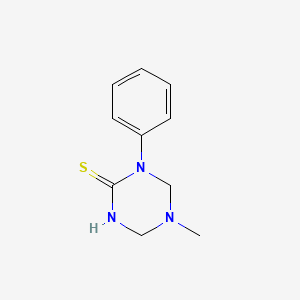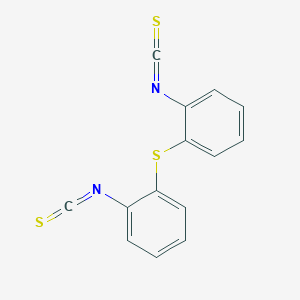![molecular formula C15H9ClO3 B14663664 1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]- CAS No. 39868-43-4](/img/structure/B14663664.png)
1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]- is an organic compound that belongs to the class of isobenzofuranones This compound is characterized by the presence of a chlorophenoxy group attached to the methylene bridge of the isobenzofuranone core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]- typically involves the reaction of isobenzofuranone with 4-chlorophenoxy methylene chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions: 1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
類似化合物との比較
- 1(3H)-Isobenzofuranone, 3-[(4-bromophenoxy)methylene]-
- 1(3H)-Isobenzofuranone, 3-[(4-fluorophenoxy)methylene]-
- 1(3H)-Isobenzofuranone, 3-[(4-methylphenoxy)methylene]-
Comparison: 1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]- is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. Compared to its bromine, fluorine, and methyl analogs, the chlorine atom provides a balance of reactivity and stability, making it suitable for various applications.
特性
CAS番号 |
39868-43-4 |
|---|---|
分子式 |
C15H9ClO3 |
分子量 |
272.68 g/mol |
IUPAC名 |
3-[(4-chlorophenoxy)methylidene]-2-benzofuran-1-one |
InChI |
InChI=1S/C15H9ClO3/c16-10-5-7-11(8-6-10)18-9-14-12-3-1-2-4-13(12)15(17)19-14/h1-9H |
InChIキー |
OWQAGXZHFLAPIA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=COC3=CC=C(C=C3)Cl)OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


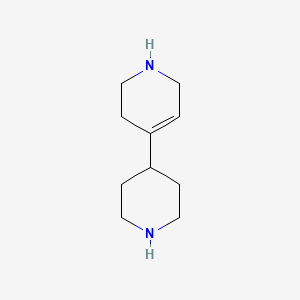
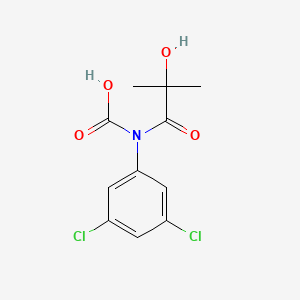

![Methanamine, N-[(3-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14663615.png)
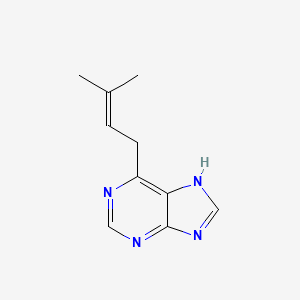
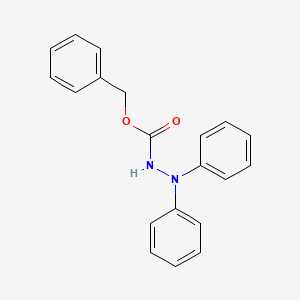
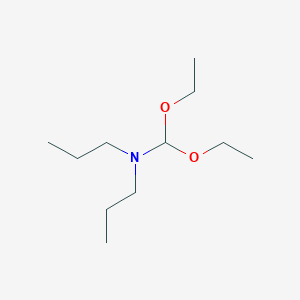
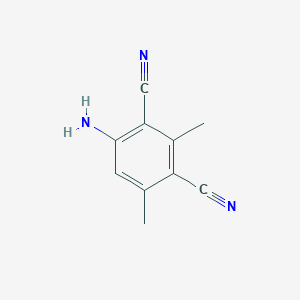
![[(1-Phenylethyl)selanyl]benzene](/img/structure/B14663644.png)
![2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene](/img/structure/B14663646.png)
